5-methoxy-4-nitro-1H-pyrrolo[2,3-b]pyridine
Overview
Description
5-Methoxy-4-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure with methoxy and nitro substituents
Preparation Methods
The synthesis of 5-methoxy-4-nitro-1H-pyrrolo[2,3-b]pyridine typically involves the nitration of 5-methoxy-1H-pyrrolo[2,3-b]pyridine. One common method includes the reaction of 5-methoxy-1H-pyrrolo[2,3-b]pyridine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4-position.
Industrial production methods may involve similar nitration reactions but are optimized for larger scale synthesis. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield.
Chemical Reactions Analysis
5-Methoxy-4-nitro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions. For example, treatment with strong bases can lead to the formation of different substituted derivatives.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various bases and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Methoxy-4-nitro-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors in cancer therapy.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, including its binding affinity and specificity.
Chemical Synthesis: It acts as a building block for the synthesis of more complex heterocyclic compounds, which are of interest in various chemical research fields.
Industrial Applications: The compound’s derivatives are explored for their potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-methoxy-4-nitro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors, which play a crucial role in cell proliferation and survival. The inhibition of these receptors can lead to the induction of apoptosis in cancer cells and the inhibition of tumor growth.
Comparison with Similar Compounds
5-Methoxy-4-nitro-1H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds such as:
5-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine: This compound has a chloro substituent instead of a nitro group, which can lead to different chemical reactivity and biological activity.
5-Methoxy-1H-pyrrolo[2,3-b]pyridine: Lacks the nitro group, making it less reactive in certain chemical transformations but still useful as a synthetic intermediate.
2-Ethenyl-5-methoxy-1H-pyrrolo[2,3-b]pyridine: Contains an ethenyl group, which introduces additional reactivity and potential for further functionalization.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted research applications.
Properties
IUPAC Name |
5-methoxy-4-nitro-1H-pyrrolo[2,3-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-14-6-4-10-8-5(2-3-9-8)7(6)11(12)13/h2-4H,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKIQULWDDKCSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C2C(=C1[N+](=O)[O-])C=CN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001262114 | |
Record name | 5-Methoxy-4-nitro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001262114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190322-39-4 | |
Record name | 5-Methoxy-4-nitro-1H-pyrrolo[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190322-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methoxy-4-nitro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001262114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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